3-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide
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Overview
Description
3-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide is an organic compound that contains a sulfonamide group attached to a fluorinated benzene ring and a tetrahydronaphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives or reduced to form more saturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can yield different naphthalene derivatives .
Scientific Research Applications
3-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique properties, such as improved thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds are known for their activity on the 5-HT7 receptor.
N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide: This compound shares a similar tetrahydronaphthalene moiety and fluorine substitution.
Uniqueness
3-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide is unique due to its specific combination of a fluorinated benzene ring and a tetrahydronaphthalene moiety. This combination can impart unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H16FNO2S |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-fluoro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H16FNO2S/c17-13-7-4-8-14(11-13)21(19,20)18-16-10-3-6-12-5-1-2-9-15(12)16/h1-2,4-5,7-9,11,16,18H,3,6,10H2 |
InChI Key |
JFOZOYLGZOTPQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CC=CC(=C3)F |
Origin of Product |
United States |
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